molecular formula C10H15N5 B13812220 Imidodicarbonimidic diamide, N-(dimethylphenyl)- CAS No. 114296-41-2

Imidodicarbonimidic diamide, N-(dimethylphenyl)-

Cat. No.: B13812220
CAS No.: 114296-41-2
M. Wt: 205.26 g/mol
InChI Key: QPUAWEXLLDSJBV-UHFFFAOYSA-N
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Description

Imidodicarbonimidic diamide, systematically named as biguanide, is a nitrogen-rich organic compound characterized by two guanidine moieties linked via a central carbon (). The derivative N-(dimethylphenyl)-imidodicarbonimidic diamide features a dimethylphenyl substituent attached to the biguanide backbone. While the exact structural details (e.g., para- vs. Biguanides are widely studied for their antidiabetic, antimicrobial, and anticancer activities, with substituents dictating specificity and potency ().

Properties

CAS No.

114296-41-2

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(2,3-dimethylphenyl)guanidine

InChI

InChI=1S/C10H15N5/c1-6-4-3-5-8(7(6)2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)

InChI Key

QPUAWEXLLDSJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C(N)N=C(N)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Biguanide derivatives are distinguished by their substituents, which range from alkyl chains to aromatic groups:

  • Metformin (N,N-dimethylimidodicarbonimidic diamide hydrochloride): Features two methyl groups, conferring high polarity and water solubility ().
  • Phenformin (N-(2-phenylethyl)-imidodicarbonimidic diamide): Contains a phenylethyl group, increasing lipophilicity and tissue penetration ().
  • Chlorproguanil (N-(3,4-dichlorophenyl)-N′-isopropyl-imidodicarbonimidic diamide): A dichlorophenyl and isopropyl substituent enable antimalarial activity ().
  • Buformin (N-butyl-imidodicarbonimidic diamide): A butyl group enhances metabolic stability but reduces solubility ().

Physicochemical Properties

Substituents critically impact solubility, stability, and bioavailability:

Compound Molecular Formula Molecular Weight Water Solubility LogP (Lipophilicity)
Metformin HCl C₄H₁₁N₅·HCl 165.62 High -1.43
Phenformin C₁₀H₁₅N₅ 205.26 Moderate 1.12
Chlorproguanil C₁₁H₁₂Cl₂N₅ 285.15 Low 3.05
N-(dimethylphenyl)-a C₉H₁₃N₅ 191.23 Moderateb 1.8–2.5c

a Estimated based on structural analogs ().
b Assumed due to aromatic hydrophobicity and polar biguanide core.
c Predicted using substituent contributions ().

Key Research Findings

  • Substituent Position Matters : In Schiff bases of metformin, the 4-nitrophenyl group (HL2) showed higher alpha-amylase inhibition (IC₅₀ = 12.3 µM) than the 2-nitrophenyl analog (HL1, IC₅₀ = 18.7 µM) .
  • Cytotoxicity : Phenformin demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 8.2 µM) compared to metformin (IC₅₀ > 100 µM) .
  • Anticoagulant Effects: Sulfonamide-based metformin analogs exhibit novel anticoagulant properties, highlighting functional versatility ().

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